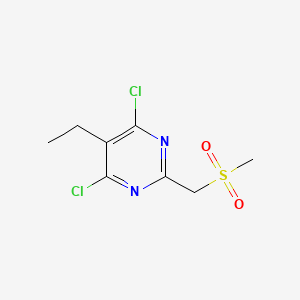![molecular formula C12H18BrN3O B1441640 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220038-51-6](/img/structure/B1441640.png)
2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol
概要
説明
2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol is a chemical compound that belongs to the class of piperazine derivatives It features a bromo-substituted pyridine ring attached to a piperazine ring, which is further linked to an ethanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridine with a boronic acid derivative in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine to introduce the piperazine ring, followed by the addition of the ethanol group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-[4-(5-bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-carboxylic acid.
Reduction: Formation of 2-[4-(5-bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanolamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine and pyridine functionalities make it a versatile intermediate for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol can be utilized as a probe to study biological systems. Its ability to interact with various biomolecules makes it a valuable tool for understanding biological processes and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its chemical reactivity and stability make it suitable for various applications, including coatings, adhesives, and other industrial products.
作用機序
The mechanism by which 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2-[4-(3-Methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol
2-[4-(5-Bromo-2-pyridinyl)-1-piperazinyl]-1-ethanol
2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-propanol
Uniqueness: 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanol group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
2-[4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-10-8-11(13)9-14-12(10)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBJIYAGLAWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



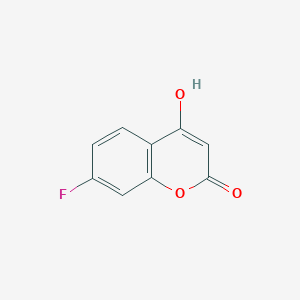
![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)
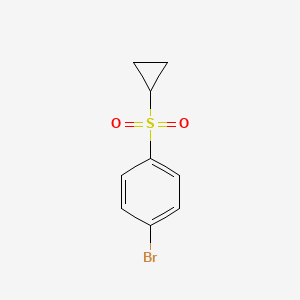

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)
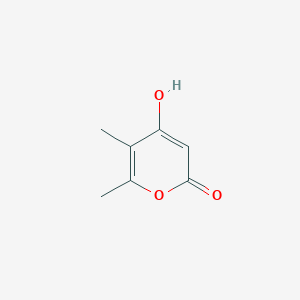


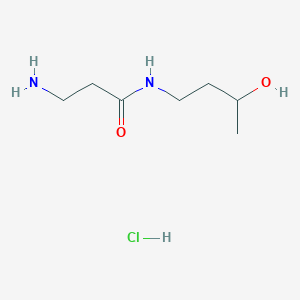

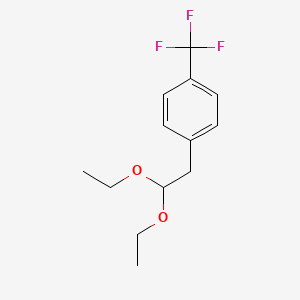
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)
